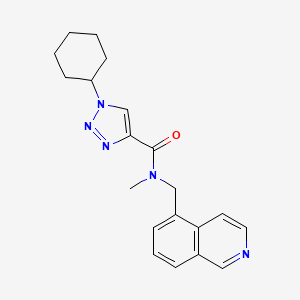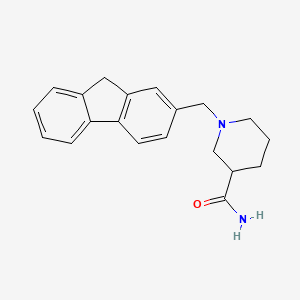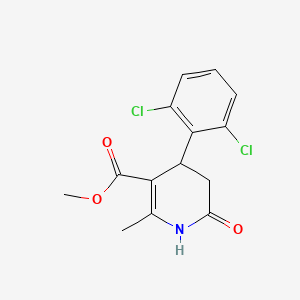![molecular formula C16H10BrClN2O2S B5229718 1-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone](/img/structure/B5229718.png)
1-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone is a chemical compound that has been widely studied for its potential applications in scientific research. It is a thioether derivative of 1,3,4-oxadiazole and has been found to possess a range of interesting properties that make it a valuable tool for researchers in various fields.
Wirkmechanismus
The mechanism of action of 1-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone is not fully understood. However, it has been suggested that it may act as an inhibitor of certain enzymes or proteins, or as a modulator of cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to possess a range of interesting biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties, among others.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone in lab experiments is its ability to selectively target certain enzymes or proteins. This makes it a valuable tool for studying the function of these molecules in various biological processes. However, one limitation of using this compound is that it may have off-target effects that could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are many potential future directions for research involving 1-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone. Some possible areas of investigation include:
1. Further studies of the compound's mechanism of action, including identification of its specific targets and pathways.
2. Investigation of the compound's potential therapeutic applications, including its anti-inflammatory, antioxidant, and anti-cancer properties.
3. Development of new derivatives of the compound with improved selectivity, potency, and pharmacokinetic properties.
4. Exploration of the compound's potential applications in other areas of research, such as neuroscience and infectious disease.
In conclusion, this compound is a valuable tool for scientific research due to its unique properties and potential applications. Further studies in this area are likely to yield important insights into the function of biological molecules and the development of new therapeutic agents.
Synthesemethoden
The synthesis of 1-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This is then reacted with 4-chlorophenyl isocyanate to form the desired compound.
Wissenschaftliche Forschungsanwendungen
1-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone has been extensively studied for its potential applications in scientific research. It has been found to possess a range of interesting properties that make it a valuable tool for researchers in various fields.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrClN2O2S/c17-12-5-1-10(2-6-12)14(21)9-23-16-20-19-15(22-16)11-3-7-13(18)8-4-11/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVFXJFEODOIHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5229641.png)
![3,4-dimethoxy-N'-{2-[(3-methylbenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5229644.png)
![2,6-bis(4-ethylphenyl)-1,2,3,5,6,7-hexahydropyrrolo[3,4-f]isoindole](/img/structure/B5229648.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5229653.png)


![N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide](/img/structure/B5229672.png)
![methyl 3-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5229679.png)


![2-[2-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]-1-naphthalenesulfonic acid](/img/structure/B5229729.png)
![7-[(1,3-benzoxazol-2-ylthio)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5229744.png)
![methyl 4-(3-{[2-(4-methoxyphenyl)ethyl][(methylamino)carbonothioyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5229752.png)
![N-cyclooctyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B5229763.png)